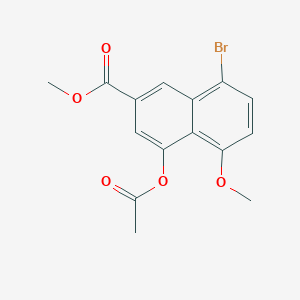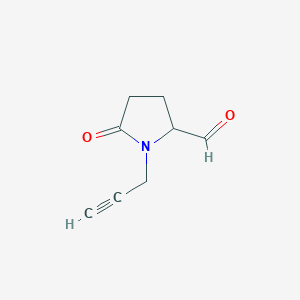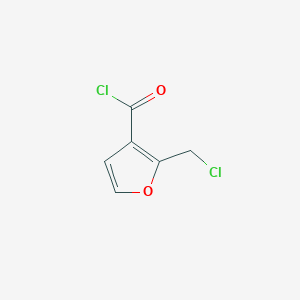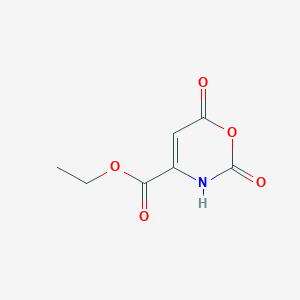
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with acetyloxy, bromo, and methoxy groups
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 8th position of the naphthalene ring.
Methoxylation: Addition of a methoxy group at the 5th position.
Acetylation: Introduction of an acetyloxy group at the 4th position.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Naphthalenecarboxylic acid, 8-bromo-5-methoxy-, methyl ester:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, methyl ester: Lacks the bromine atom, leading to variations in its reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H13BrO5 |
|---|---|
Peso molecular |
353.16 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-8-bromo-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-8(17)21-13-7-9(15(18)20-3)6-10-11(16)4-5-12(19-2)14(10)13/h4-7H,1-3H3 |
Clave InChI |
AQQYEUMUCYEUEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C(C=CC(=C12)OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)







